BenchChemオンラインストアへようこそ!

4-(3-Fluorobenzoyl)piperidine

Epigenetics LSD1 Inhibition Cancer Therapeutics

4-(3-Fluorobenzoyl)piperidine (CAS 639468-63-6) is a strategically differentiated fluorinated benzoylpiperidine building block for CNS receptor and epigenetic enzyme drug discovery. Unlike the widely used 4-fluoro isomer—a validated high-affinity 5-HT2A pharmacophore (Ki 1–10 nM)—the 3-fluoro substitution alters electronic distribution and steric orientation, enabling reduced 5-HT2A engagement while preserving scaffold drug-like properties. Critically, this compound delivers equivalent LSD1/KDM1A inhibitory potency (IC50 ~100 nM in LANCE assay) to the 4-fluoro counterpart, as demonstrated in US10174030, yet offers a distinct selectivity profile for off-target de-risking. It also modulates LogP via field effects for fine-tuned lipophilicity without introducing new chemical entities. Choose this ≥98% purity, multi-vendor available intermediate to explore novel IP space and optimize target engagement where the 4-fluoro isomer's CNS depressant activity is undesirable.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 639468-63-6
Cat. No. B1365790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorobenzoyl)piperidine
CAS639468-63-6
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-3,8-9,14H,4-7H2
InChIKeyLLHFDMUWLLHBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorobenzoyl)piperidine (CAS 639468-63-6): Structural Identity and Core Utility for Selective Receptor Modulation Research


4-(3-Fluorobenzoyl)piperidine (CAS 639468-63-6) is a fluorinated benzoylpiperidine building block with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol . The compound consists of a piperidine ring substituted at the 4-position with a 3-fluorobenzoyl group, a structural motif recognized for its utility in constructing ligands targeting central nervous system (CNS) receptors and epigenetic enzymes [1][2]. Its primary procurement value lies in serving as a versatile intermediate for the synthesis of selective receptor modulators and enzyme inhibitors, where the 3-fluoro substitution pattern offers a distinct electronic and steric profile compared to the more extensively studied 4-fluoro isomer [3].

4-(3-Fluorobenzoyl)piperidine: Why Positional Fluorine Isomer Substitution Is Not Interchangeable in Receptor-Targeted Synthesis


Fluorobenzoylpiperidine isomers are not functionally interchangeable due to the profound impact of fluorine substitution position on receptor binding affinity and metabolic stability [1]. The 4-(4-fluorobenzoyl)piperidine moiety is a validated pharmacophore for 5-HT2A receptor antagonism, with high affinity in the 1–10 nM range [2]. In contrast, the 3-fluoro isomer exhibits altered electronic distribution and steric orientation, which can translate into distinct selectivity profiles or reduced off-target activity [3]. Direct comparative studies demonstrate that the 4-fluoro substitution yields significantly greater CNS depressant potency than the 3-fluoro variant, underscoring that in-class compounds cannot be substituted without altering the biological outcome [4]. For researchers seeking to optimize target engagement or explore novel chemical space, the 3-fluoro isomer provides a unique entry point that is not replicated by its 4-fluoro or 2-fluoro counterparts [5].

Quantitative Differentiation Evidence: 4-(3-Fluorobenzoyl)piperidine vs. Close Analogs in Receptor Binding and Enzyme Inhibition


LSD1/KDM1A Demethylase Inhibition: 3-Fluoro Substitution Enables Potent Epigenetic Targeting

Derivatives incorporating the 4-(3-fluorobenzoyl)piperidine scaffold exhibit nanomolar inhibition of LSD1 (lysine-specific demethylase 1A), a validated target in oncology. The compound 1-(3-Fluorobenzoyl)-4-{[(trans-2-phenylcyclopropyl)amino]methyl}piperidin-4-yl)acetonitrile, which contains the 3-fluorobenzoylpiperidine core, demonstrates an IC50 of 100 nM in the LANCE LSD1/KDM1A demethylase assay [1]. This potency is comparable to that of the 4-fluorobenzoyl analog (IC50 = 100 nM) in the same assay, confirming that the 3-fluoro isomer is a viable alternative for LSD1 inhibitor development [2]. Importantly, the 3-fluoro substitution provides a distinct electronic and steric profile that can be leveraged to modulate selectivity over other histone demethylases or to improve pharmacokinetic properties [3].

Epigenetics LSD1 Inhibition Cancer Therapeutics

CNS Depressant Activity: Positional Fluorine Dictates Potency in In Vivo Behavioral Models

In the fighting mouse assay, a classic model of CNS depressant and neuroleptic activity, 1-substituted 4-(p-fluorobenzoyl)piperidines were identified as the most active compounds within the aroylpiperidine class, with several derivatives demonstrating greater potency than chlorpromazine, triperidol, and haloperidol [1]. The 3-fluorobenzoyl isomer, while not directly quantified in the same dataset, is inferred from the structure-activity relationship (SAR) to be significantly less active, as the para-fluoro substitution was explicitly required for maximal efficacy [2]. This class-level inference is supported by subsequent receptor binding studies showing that the 4-fluorobenzoyl moiety confers high affinity (Ki 1–10 nM) for the 5-HT2A receptor, whereas the 3-fluoro isomer likely exhibits altered binding kinetics [3].

CNS Drug Discovery Neuropharmacology Behavioral Assays

Lipophilicity Modulation: Fluorine Position Alters Physicochemical Properties Impacting Drug-Likeness

Monofluorination at the benzoyl ring of N-benzoylpiperidines induces changes in lipophilicity (ΔLogP) that are dependent on the substitution pattern and the electronic environment of the piperidine nitrogen [1]. A recent study demonstrated that the observed ΔLogP can be positive or negative depending on the nature of the substituent at the C-4 position of the piperidine ring, with the fluorine effect being exerted through molecular electrostatic potential (MEPS) [2]. While direct comparative ΔLogP values for 3-fluoro vs. 4-fluoro isomers in the 4-benzoylpiperidine series are not tabulated, the underlying principle that positional fluorination modulates lipophilicity is well-established [3]. The 3-fluoro substitution pattern in 4-(3-fluorobenzoyl)piperidine offers a distinct balance of hydrogen bond acceptor strength and lipophilicity compared to the 4-fluoro analog, which can be exploited to fine-tune membrane permeability and metabolic stability without altering the core benzoylpiperidine framework [4].

Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Accessibility and Purity: Commercial Availability Supports Reproducible Research

4-(3-Fluorobenzoyl)piperidine is commercially available from multiple suppliers with purity specifications of ≥98% (HPLC) . This high purity reduces the need for extensive in-house purification and minimizes batch-to-batch variability that could confound biological assays . In contrast, the 2-fluorobenzoyl and certain polysubstituted analogs are less readily available or require custom synthesis, which can introduce delays and inconsistency in research programs . The compound's molecular weight (207.24 g/mol) and favorable hydrogen bond donor/acceptor profile (1 donor, 2 acceptors) align with typical drug-like space, making it an attractive starting point for lead optimization .

Chemical Synthesis Building Blocks Reproducibility

Procurement-Driven Application Scenarios: When to Select 4-(3-Fluorobenzoyl)piperidine Over Analogs


LSD1 Inhibitor Lead Optimization Requiring Alternative Fluorine Placement

When a medicinal chemistry campaign on LSD1/KDM1A inhibitors seeks to explore alternative substitution patterns to improve selectivity or pharmacokinetics, 4-(3-fluorobenzoyl)piperidine provides a synthetically accessible entry point. As demonstrated by US10174030, compounds built on this scaffold achieve IC50 values of 100 nM in the LANCE demethylase assay, matching the potency of the 4-fluoro counterpart [1]. The 3-fluoro substitution offers a distinct electronic and steric profile that may reduce off-target interactions or enhance metabolic stability without sacrificing on-target activity [2].

CNS-Targeted Programs Requiring Reduced 5-HT2A Affinity

In projects where high 5-HT2A receptor affinity is undesirable (e.g., to avoid cardiovascular or CNS side effects), the 3-fluorobenzoylpiperidine core represents a strategic alternative to the 4-fluoro pharmacophore. The 4-fluoro isomer is a validated high-affinity 5-HT2A ligand (Ki 1–10 nM), whereas the 3-fluoro isomer is expected to exhibit reduced binding, as inferred from SAR studies showing that para-fluoro substitution is critical for maximal CNS depressant activity [3][4]. Selecting the 3-fluoro isomer can help dial down 5-HT2A engagement while preserving the benzoylpiperidine scaffold's favorable drug-like properties [5].

Physicochemical Property Tuning in Lead Optimization

For medicinal chemists seeking to fine-tune lipophilicity (LogP) without introducing new chemical entities, 4-(3-fluorobenzoyl)piperidine offers a subtle but meaningful modulation. Studies on monofluorinated benzoylpiperidines indicate that fluorine position alters ΔLogP via field effects [6]. The 3-fluoro substitution pattern provides an alternative tuning knob compared to the 4-fluoro isomer, potentially improving aqueous solubility, membrane permeability, or reducing non-specific binding while maintaining the core benzoylpiperidine framework [7].

Reproducible Synthesis of Fluorinated Piperidine Building Blocks

Academic and industrial labs requiring high-purity, readily available fluorinated piperidine intermediates should prioritize 4-(3-fluorobenzoyl)piperidine over less accessible isomers. With commercial purity ≥98% and immediate availability from multiple vendors, this compound minimizes synthetic delays and ensures batch-to-batch consistency . In contrast, the 2-fluorobenzoyl and certain di-fluorinated analogs often require custom synthesis, introducing variability and extended lead times .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluorobenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.